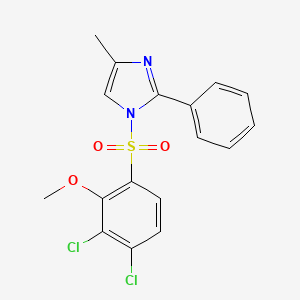

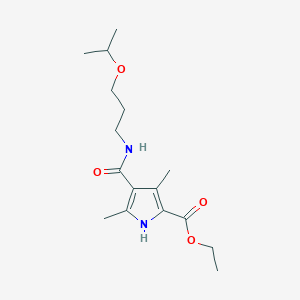

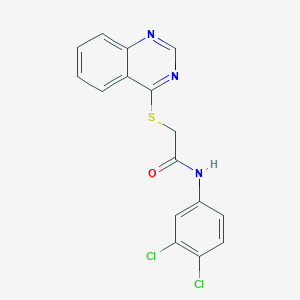

![molecular formula C15H27NO6S B2516916 Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate CAS No. 1396967-95-5](/img/structure/B2516916.png)

Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate” is a chemical compound with the IUPAC name methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate . It has a molecular weight of 349.45 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H27NO6S/c1-6-21-13(18)11(16-14(19)22-15(2,3)4)10-23-9-7-8-12(17)20-5/h11H,6-10H2,1-5H3,(H,16,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis

This compound is a liquid . The compound should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound is involved in the synthesis and reaction of chiral N-methyl-2-oxazolidinones, which are intermediates for constructing N-methylpyrrole rings (Kawano, Negoro, & Ueda, 1997).

- It plays a role in the synthesis of protected methyl esters of non-proteinogenic amino acids, utilizing a synthetic approach that preserves the chirality of the starting material (Temperini et al., 2020).

- The compound is used in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which have applications in chemiluminescence studies (Watanabe et al., 2010).

Intermediate in Organic Synthesis

- It serves as an intermediate in the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives, highlighting its utility in complex organic synthesis processes (Ravikumar et al., 2015).

- The compound is key in the preparation of isomers used in the synthesis of natural products like microsporin B (Swaroop et al., 2014).

Chemical Transformations

- Its derivatives are involved in chemical transformations like the synthesis and transformations of methyl (Z)-2-((tert- butoxycarbonyl)amino)-3-(dimethylamino)propenoate, which demonstrates the compound's versatility in organic synthesis (Baš et al., 2001).

- It is also used in divergent and solvent-dependent reactions, providing insights into the mechanisms of organic chemical reactions (Rossi et al., 2007).

Applications in Biochemistry and Pharmacology

- This compound and its related structures are used in synthesizing imidazolin-2-one 3-oxides, which have potential biochemical applications (Epshtein et al., 1983).

- It is a key intermediate in synthesizing biotin, a water-soluble vitamin involved in the metabolic cycle (Qin et al., 2014).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4-[3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO6S/c1-6-21-13(18)11(16-14(19)22-15(2,3)4)10-23-9-7-8-12(17)20-5/h11H,6-10H2,1-5H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZFLAPISZUVMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSCCCC(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

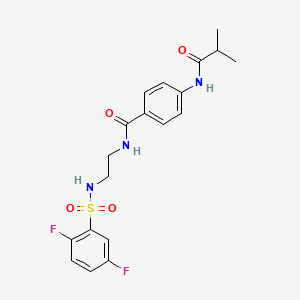

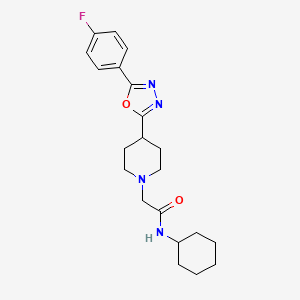

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)

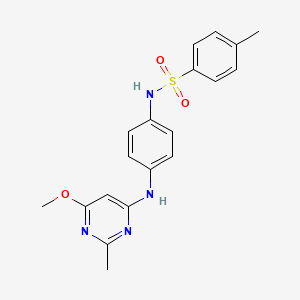

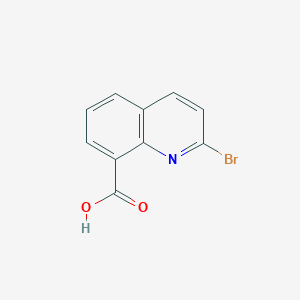

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2516841.png)

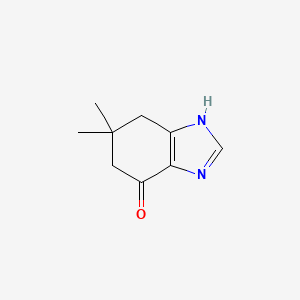

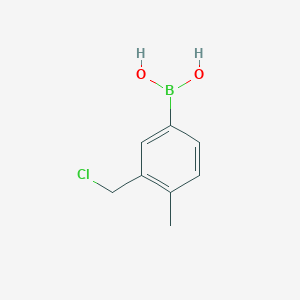

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516842.png)

![2,4-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2516845.png)

![1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516846.png)